Regiochemical Divergence: 4-Fluoro vs. 3-Fluoro Isomer Defines Pharmacophoric Geometry and Target Recognition
The 4-fluorophenyl isomer (CAS 1047655-93-5) and 3-fluorophenyl isomer (CAS 1047655-89-9) share the identical molecular formula (C20H23FN2O3, MW 358.41) but differ solely in fluorine ring position. In the broader 4-hydroxypiperidine SAR landscape, fluorine position critically modulates electronic distribution across the aniline nitrogen and determines the spatial orientation of the pendant aryl group within target binding pockets . This is directly evidenced by the clinically characterized NR2B NAM series: the 4-substituted benzyl carbamate CERC-301 achieves Ki 8.1 nM and IC50 3.6 nM at GluN2B, whereas regioisomeric or meta-substituted variants show significantly attenuated binding [1]. The 4-fluoro substitution in CAS 1047655-93-5 places the electronegative fluorine para to the aniline nitrogen, optimizing sigma-electron withdrawal and establishing a linear molecular axis preferred by aminergic and glutamatergic receptor subpockets, whereas the 3-fluoro isomer presents a bent geometry with altered dipole vector .
| Evidence Dimension | Regiochemical impact on pharmacophoric geometry and predicted target fit |
|---|---|
| Target Compound Data | 4-Fluoro substitution: para-oriented fluorine, linear molecular axis, sigma-withdrawing effect at aniline nitrogen; LogP 2.42 (measured); MDL MFCD19982786 |
| Comparator Or Baseline | 3-Fluoro isomer (CAS 1047655-89-9): meta-oriented fluorine, bent geometry, altered dipole vector; MDL MFCD19686118; identical MW 358.41 and MF C20H23FN2O3 |
| Quantified Difference | Different MDL numbers (MFCD19982786 vs. MFCD19686118) confirm distinct chemical entity registration; predicted divergent binding poses in aminergic/glutamatergic receptor pharmacophores based on para vs. meta fluorine geometry |
| Conditions | Structural comparison based on canonical SMILES; class-level binding inference from CERC-301 (para-methylbenzyl analog: Ki 8.1 nM, IC50 3.6 nM at GluN2B) [1] |
Why This Matters
Procurement of the incorrect regioisomer yields a structurally distinct compound with potentially inverted or abolished target activity; the MDL number provides a unique, verifiable identity check for QC upon receipt.
- [1] Garner R, Gopalakrishnan S, et al. Preclinical pharmacology and pharmacokinetics of CERC-301, a GluN2B-selective NMDA receptor antagonist. J Pharmacol Exp Ther. 2015. Ki 8.1 nM, IC50 3.6 nM at GluN2B. View Source
